![molecular formula C21H21INO+ B11094215 4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-(4-iodobutyl)quinolinium](/img/structure/B11094215.png)
4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-(4-iodobutyl)quinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM is a complex organic compound featuring a quinolinium core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyacetophenone with 2-aminobenzoylhydrazide, followed by the addition of salicylaldehyde in alcohol under refluxing conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: The iodobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce a variety of functionalized quinolinium derivatives.
Scientific Research Applications
4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines: These compounds share a similar hydroxyphenyl group and exhibit dual emission properties.
2-(2-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: This compound contains a quinazolinone core and is used in medicinal chemistry.
Uniqueness
4-[(E)-2-(2-HYDROXYPHENYL)-1-ETHENYL]-1-(4-IODOBUTYL)QUINOLINIUM is unique due to its combination of a quinolinium core with a hydroxyphenyl and iodobutyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H21INO+ |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-[(E)-2-[1-(4-iodobutyl)quinolin-1-ium-4-yl]ethenyl]phenol |
InChI |
InChI=1S/C21H20INO/c22-14-5-6-15-23-16-13-17(19-8-2-3-9-20(19)23)11-12-18-7-1-4-10-21(18)24/h1-4,7-13,16H,5-6,14-15H2/p+1 |
InChI Key |
NJIYASCKLWWTHY-UHFFFAOYSA-O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=[N+](C3=CC=CC=C23)CCCCI)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=[N+](C3=CC=CC=C23)CCCCI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide](/img/structure/B11094136.png)
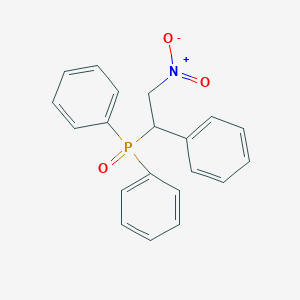
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11094150.png)
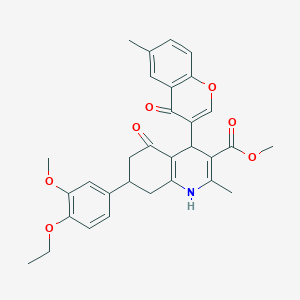
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline](/img/structure/B11094158.png)
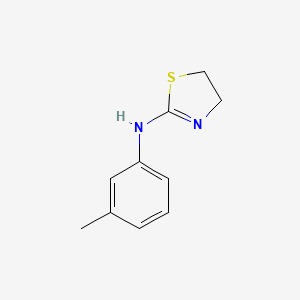
![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11094169.png)
![10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11094177.png)
![(2S,3S,10bR)-3-(phenylcarbonyl)-2-(pyridin-3-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11094182.png)
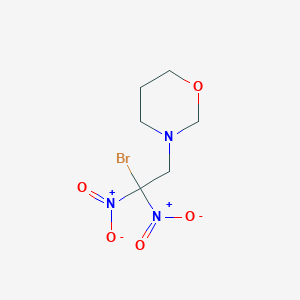
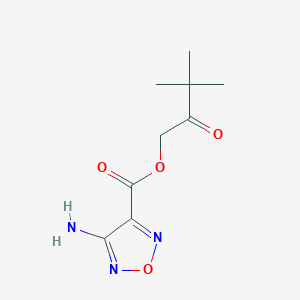
![N'-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11094194.png)
![3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline](/img/structure/B11094195.png)
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylcarbamimidothioate](/img/structure/B11094198.png)
